(3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the specific reactions used. It’s important to note that the synthesis of complex organic compounds often requires careful planning to ensure the correct functional groups are introduced in the correct order .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and phenyl groups are aromatic rings, which contribute to the stability of the molecule. The triazolopyrimidine group contains multiple nitrogen atoms, which could potentially form hydrogen bonds with other molecules. The piperazine group is a saturated six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be replaced via a nucleophilic aromatic substitution reaction. The piperazine group could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The nitrogen atoms in the triazolopyrimidine and piperazine groups could potentially form hydrogen bonds, which could influence the compound’s solubility and reactivity .Scientific Research Applications
Antagonist Activity in Serotonin Receptors
(3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone and related compounds have been investigated for their potential as 5-HT2 and alpha 1 receptor antagonists. Notably, certain derivatives like 2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]- 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one demonstrated potent 5-HT2 antagonist activity, greater than some established compounds like ritanserin (Watanabe et al., 1992).
Antibacterial Properties
A series of novel derivatives, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, have shown significant antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. This indicates the compound's potential in developing new antibacterial agents (Nagaraj et al., 2018).
Antimicrobial and Antitumor Activity
Related triazolo[4,3-c]pyrimidines have been synthesized and tested for their antimicrobial activity. Compounds like 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines displayed good antimicrobial activity against a range of bacterial and fungal strains. Some of these compounds have also demonstrated potential as antitumor agents (Kumara et al., 2013).
Anticoronavirus and Antitumoral Activity
Research has identified derivatives of this compound with promising in vitro anticoronavirus and antitumoral activities. These compounds have been shown to inhibit tubulin polymerization, which is a crucial mechanism in their antitumoral activity (Jilloju et al., 2021).
Mechanism of Action
Target of action
Triazole and pyrimidine derivatives, which are part of the compound’s structure, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of action
Triazole and pyrimidine derivatives are capable of binding in the biological system with a variety of enzymes and receptors, which could lead to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given the wide range of activities associated with triazole and pyrimidine derivatives, it’s likely that multiple pathways could be affected .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Triazole and pyrimidine derivatives have been associated with a wide range of effects due to their interaction with various enzymes and receptors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-bromophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN7O/c22-16-6-4-5-15(13-16)21(30)28-11-9-27(10-12-28)19-18-20(24-14-23-19)29(26-25-18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYZHFMHPYEPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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